Tirofiban

Description

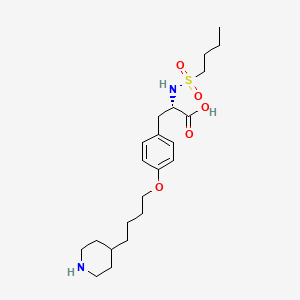

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKMIXFXJJXBQG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142373-60-2 (hydrochloride) | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20162730 | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 3.17e-03 g/L | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.2X10-16 mmHg at 25 °C /Estimated/ | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

144494-65-5 | |

| Record name | Tirofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144494-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tirofiban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225 °C | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tirofiban's Mechanism of Action on Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiplatelet effects. It details the intricate signaling pathways involved in platelet activation, quantifies the inhibitory effects of this compound, and provides comprehensive experimental protocols for assessing its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of platelet biology and the development of antithrombotic therapies.

Introduction

Platelet activation and subsequent aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying acute coronary syndromes (ACS) and other thrombotic diseases.[1] The platelet glycoprotein IIb/IIIa receptor, an integrin complex, plays a central role in platelet aggregation by binding to fibrinogen and von Willebrand factor (vWF), thereby forming bridges between adjacent platelets.[2] this compound, a synthetic, non-peptide molecule, mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to competitively and reversibly bind to the GPIIb/IIIa receptor.[3][4] This action effectively blocks the binding of endogenous ligands, thus inhibiting platelet aggregation.[1] Understanding the precise mechanism of this compound's interaction with the GPIIb/IIIa receptor and its impact on intracellular signaling is crucial for its optimal clinical application and the development of next-generation antiplatelet agents.

Molecular Mechanism of Action

The activation of platelets and the subsequent binding of ligands to the GPIIb/IIIa receptor are governed by a bidirectional signaling process: "inside-out" and "outside-in" signaling.

Inside-Out Signaling: Priming the Receptor

In resting platelets, the GPIIb/IIIa receptor exists in a low-affinity, bent conformation, which is incapable of binding fibrinogen. Upon platelet stimulation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, a cascade of intracellular events, termed "inside-out" signaling, is initiated. This intricate process culminates in a conformational change of the GPIIb/IIIa receptor to a high-affinity, extended state.

Key molecular players in this pathway include:

-

Talin: A cytoskeletal protein that binds to the cytoplasmic tail of the β3 integrin subunit. This interaction is a critical step that disrupts the inhibitory interaction between the αIIb and β3 cytoplasmic tails, leading to receptor activation.

-

Kindlin: A FERM domain-containing protein that also binds to the β3 cytoplasmic tail and cooperates with talin to induce full integrin activation.

The binding of talin and kindlin to the GPIIb/IIIa cytoplasmic domains induces a conformational change that propagates to the extracellular domain, increasing its affinity for fibrinogen.

This compound's Primary Site of Action: Competitive Antagonism

This compound exerts its primary effect at this stage. By binding to the RGD-binding pocket on the activated GPIIb/IIIa receptor, this compound physically obstructs the binding of fibrinogen and vWF. This competitive and reversible inhibition is the cornerstone of its antiplatelet activity.

Outside-In Signaling: The Aftermath of Ligand Binding and its Inhibition by this compound

Ligand binding to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, a process that triggers a host of intracellular responses, including platelet spreading, granule secretion, and clot retraction, which are essential for thrombus stabilization and growth. Key mediators of outside-in signaling include:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases, such as Src and Fyn, are among the earliest signaling molecules activated upon ligand binding to GPIIb/IIIa.

-

Spleen Tyrosine Kinase (Syk): Activated downstream of SFKs, Syk plays a crucial role in propagating the outside-in signal.

By preventing the initial ligand binding, this compound effectively abrogates the initiation of outside-in signaling, thereby inhibiting the downstream events that lead to thrombus consolidation.

Quantitative Effects of this compound

The inhibitory potency of this compound has been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Agonist | Value | Reference(s) |

| IC50 (Platelet Aggregation) | ADP | ~70 ng/mL | |

| ADP | Total inhibition at 50 ng/mL | ||

| Collagen | ~200 ng/mL | ||

| Collagen | Total inhibition at 100 ng/mL | ||

| EC50 (GPIIb/IIIa Binding) | - | ~24 nmol/L | |

| Dissociation Constant (Ki) | - | 15 nM |

Table 1: Quantitative inhibitory parameters of this compound.

| Parameter Measured | Agonist | This compound Concentration | Effect | Reference(s) |

| P-selectin Expression | ADP | RESTORE dosage (0.15 µg/kg/min) | Reduced expression | |

| Fibrinogen Binding | 0.2 µM ADP | PRISM-PLUS (0.1 µg/kg/min) & RESTORE dosages | Comparable reduction | |

| 1.0 µM ADP or 25 µM TRAP | RESTORE dosage | Greater inhibition than PRISM-PLUS dosage |

Table 2: Effects of different this compound dosing regimens on platelet activation markers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.

Light Transmission Aggregometry (LTA)

This "gold standard" method measures platelet aggregation by detecting changes in light transmission through a platelet-rich plasma (PRP) sample upon the addition of an agonist.

4.1.1. Materials

-

Platelet aggregometer (e.g., Chrono-log Model 700)

-

Siliconized glass or plastic cuvettes with stir bars

-

Pipettes

-

3.2% sodium citrate anticoagulant

-

Agonists: ADP (final concentration 5-20 µM), Collagen (final concentration 1-5 µg/mL)

-

This compound solution of known concentration

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

4.1.2. Method

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters should be discarded to avoid activation due to venipuncture.

-

PRP and PPP Preparation:

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP.

-

Assay Procedure:

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Incubate the PRP at 37°C for at least 2 minutes in the heating block of the aggregometer.

-

To assess the effect of this compound, add a known concentration of the inhibitor and incubate for a specified time (e.g., 1-5 minutes) before adding the agonist.

-

Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with the PPP sample.

-

Add 50 µL of the agonist solution to the PRP to initiate aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell surface markers on a single-platelet level.

4.2.1. P-selectin (CD62P) Expression

P-selectin is a marker of α-granule secretion, a hallmark of platelet activation.

4.2.1.1. Materials

-

Flow cytometer

-

Fluorescently labeled monoclonal antibodies:

-

Anti-CD61 (platelet identification)

-

Anti-CD62P (P-selectin)

-

Isotype control antibody

-

-

Platelet agonists (e.g., ADP, TRAP)

-

This compound solution

-

Fixative (e.g., 1% paraformaldehyde)

-

Sheath fluid

4.2.1.2. Method

-

Blood Collection: Collect whole blood in 3.2% sodium citrate.

-

Sample Preparation:

-

Dilute whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

Add this compound at the desired concentration and incubate.

-

Add the platelet agonist and incubate for 5-10 minutes at room temperature.

-

Add saturating concentrations of fluorescently labeled anti-CD61 and anti-CD62P antibodies (and isotype control in a separate tube).

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Fix the samples by adding an equal volume of 1% paraformaldehyde.

-

-

Flow Cytometric Analysis:

-

Acquire data on the flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics and CD61 positivity.

-

Analyze the expression of CD62P on the gated platelet population.

-

4.2.2. Activated GPIIb/IIIa (PAC-1 Binding)

PAC-1 is a monoclonal antibody that specifically recognizes the high-affinity conformation of the GPIIb/IIIa receptor.

4.2.2.1. Materials

-

Flow cytometer

-

Fluorescently labeled monoclonal antibodies:

-

Anti-CD41 or Anti-CD61 (platelet identification)

-

FITC-conjugated PAC-1 antibody

-

Isotype control (IgM)

-

-

Platelet agonists (e.g., ADP, TRAP)

-

This compound solution

-

Fixative (e.g., 1% paraformaldehyde)

-

Sheath fluid

4.2.2.2. Method

-

Blood Collection: Collect whole blood in 3.2% sodium citrate.

-

Sample Preparation:

-

In a tube, combine whole blood, this compound (or vehicle), and FITC-conjugated PAC-1 antibody.

-

Add the platelet agonist to stimulate the platelets.

-

Incubate for 15 minutes at room temperature in the dark.

-

Stop the reaction by adding a larger volume of buffer.

-

Fix the cells with 1% paraformaldehyde.

-

-

Flow Cytometric Analysis:

-

Acquire data on the flow cytometer.

-

Gate on the platelet population using forward and side scatter and a platelet-specific marker (CD41 or CD61).

-

Measure the binding of PAC-1 to the gated platelets.

-

Visualizations

Signaling Pathways

Caption: this compound's mechanism of action on platelet signaling pathways.

Experimental Workflow: Light Transmission Aggregometry

Caption: Workflow for Light Transmission Aggregometry (LTA).

Experimental Workflow: Flow Cytometry for P-selectin

Caption: Workflow for Flow Cytometry analysis of P-selectin expression.

Conclusion

This compound is a highly effective inhibitor of platelet aggregation that acts by competitively blocking the GPIIb/IIIa receptor. Its mechanism of action is intricately linked to the bidirectional signaling pathways that govern platelet function. By preventing fibrinogen binding, this compound not only disrupts the final step of platelet aggregation but also prevents the downstream "outside-in" signaling events that are crucial for thrombus stabilization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the nuances of platelet biology and to develop novel antithrombotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Talin-driven inside-out activation mechanism of platelet αIIbβ3 integrin probed by multimicrosecond, all-atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Tirofiban's Interaction with the Glycoprotein IIb/IIIa Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Tirofiban to its target, the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This document outlines the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the relevant signaling pathways involved in this compound's mechanism of action.

Core Concept: this compound's High-Affinity Binding to the GPIIb/IIIa Receptor

This compound is a non-peptide, reversible, and competitive antagonist of the GPIIb/IIIa receptor, a key integrin on the platelet surface responsible for the final common pathway of platelet aggregation. By binding to this receptor, this compound effectively blocks the binding of fibrinogen and von Willebrand factor, thereby preventing the cross-linking of platelets and subsequent thrombus formation.[1] This inhibitory action is central to its therapeutic use in managing acute coronary syndromes.

Quantitative Binding Affinity Data

The binding affinity of this compound for the GPIIb/IIIa receptor has been quantified using various experimental techniques. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Value | Method | Comments |

| Dissociation Constant (Kd) | 15 nM | Not Specified | Represents the concentration of this compound required to occupy 50% of the GPIIb/IIIa receptors at equilibrium. |

| IC50 (Fibrinogen Binding) | ~10 nM | In vitro assays | Concentration of this compound that inhibits 50% of fibrinogen binding to activated platelets.[2] |

| IC50 (Platelet Aggregation) | ~37 nmol/L | Light Transmission Aggregometry | Concentration of this compound that inhibits 50% of platelet aggregation. |

| EC50 (Receptor Binding) | ~24 nmol/L | Biophysical approach | Effective concentration of this compound that results in 50% of the maximal binding to platelet GPIIb/IIIa. |

Experimental Protocols for Determining Binding Affinity

A variety of in vitro and cell-based assays are employed to characterize the binding of this compound to the GPIIb/IIIa receptor. Below are detailed methodologies for key experiments.

Light Transmission Aggregometry (LTA)

This assay measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.

Protocol:

-

Sample Preparation: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP Isolation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma.

-

Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control at 37°C for a specified time (e.g., 10 minutes).

-

Agonist-Induced Aggregation: Place the PRP samples in an aggregometer cuvette with a stir bar. Add a platelet agonist such as ADP (e.g., 5-20 µM), collagen (e.g., 2-5 µg/mL), or thrombin receptor-activating peptide (TRAP) to induce aggregation.

-

Data Acquisition: Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission through PPP (100% aggregation) and PRP (0% aggregation).

-

Data Analysis: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.

Flow Cytometry for Fibrinogen Binding Inhibition

Flow cytometry allows for the analysis of individual platelets and the quantification of fluorescently labeled fibrinogen binding.

Protocol:

-

Sample Preparation: Obtain whole blood anticoagulated with sodium citrate.

-

Incubation with this compound and Agonist: In a multi-well plate, mix whole blood with different concentrations of this compound or a vehicle control. Add a platelet agonist (e.g., ADP or TRAP) to activate the platelets.

-

Fibrinogen Labeling: Add a saturating concentration of fluorescein isothiocyanate (FITC)-conjugated human fibrinogen to each well and incubate in the dark at room temperature.

-

Fixation: Stop the reaction and fix the platelets by adding a fixative solution (e.g., 1% paraformaldehyde).

-

Staining for Platelet Identification: Stain the platelets with a specific antibody, such as a phycoerythrin (PE)-conjugated anti-CD41a or anti-CD61 antibody.

-

Flow Cytometric Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the FITC-fibrinogen signal for the platelet population in each sample. Calculate the percentage of inhibition of fibrinogen binding for each this compound concentration relative to the control and determine the IC50.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor.

Protocol:

-

Receptor Preparation: Isolate platelet membranes containing the GPIIb/IIIa receptor from human platelets.

-

Radioligand: Utilize a radiolabeled form of a GPIIb/IIIa antagonist (e.g., [3H]-Tirofiban or a radiolabeled RGD-mimetic peptide).

-

Binding Reaction: In a microtiter plate, incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (for competition binding) in a suitable binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to calculate the Ki (inhibitory constant).

Signaling Pathways Modulated by this compound

This compound exerts its effect by interfering with the final step of platelet aggregation, which is preceded by a complex cascade of intracellular signaling events known as "inside-out" signaling. The binding of ligands to the activated GPIIb/IIIa receptor also triggers "outside-in" signaling, which is subsequently inhibited by this compound.

Inside-Out Signaling Pathway Leading to GPIIb/IIIa Activation

This pathway transmits signals from within the platelet to the extracellular domain of the GPIIb/IIIa receptor, causing a conformational change that increases its affinity for ligands like fibrinogen.

Caption: Inside-out signaling cascade leading to GPIIb/IIIa activation.

This compound's Mechanism of Action: Inhibition of Ligand Binding

This compound competitively binds to the activated GPIIb/IIIa receptor, preventing the binding of its natural ligands.

Caption: this compound competitively inhibits fibrinogen binding to GPIIb/IIIa.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a general workflow for evaluating the inhibitory effect of this compound on platelet function.

Caption: General workflow for in vitro evaluation of this compound.

References

Molecular signaling pathways affected by Tirofiban

An In-Depth Technical Guide to the Molecular Signaling Pathways Affected by Tirofiban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, reversible, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, also known as integrin αIIbβ3. By competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to this receptor, this compound effectively blocks the final common pathway of platelet aggregation.[1][2][3] This action is central to its clinical use in managing acute coronary syndromes. However, the effects of this compound extend beyond simple aggregation blockade, influencing the complex intracellular signaling cascades that govern platelet function. This technical guide provides a detailed examination of the molecular signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and downstream consequences.

Core Mechanism of Action: Antagonism of Integrin αIIbβ3

Platelet aggregation is a critical event in thrombosis. It is initiated when agonists such as adenosine diphosphate (ADP), collagen, or thrombin bind to their respective receptors on the platelet surface. This triggers a conformational change in the GP IIb/IIIa receptor from a low-affinity to a high-affinity state, a process termed "inside-out" signaling.[4][5] In its high-affinity state, GP IIb/IIIa binds soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.

This compound is a synthetic molecule designed to mimic the critical arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen. It binds selectively and reversibly to the GP IIb/IIIa receptor, physically obstructing the binding of fibrinogen and vWF. This competitive antagonism is the primary mechanism by which this compound exerts its powerful antiplatelet effect.

Impact on "Outside-In" Signaling

Ligand binding to integrin αIIbβ3 does not merely link platelets; it also initiates a cascade of intracellular signals known as "outside-in" signaling. This process is crucial for reinforcing and stabilizing the thrombus through events like platelet spreading, clot retraction, and further granule secretion. Key mediators of αIIbβ3 outside-in signaling include non-receptor tyrosine kinases such as Src-family kinases (SFKs) and Focal Adhesion Kinase (FAK).

Upon fibrinogen binding and clustering of αIIbβ3 receptors, Src is recruited to the β3 cytoplasmic tail and activated (via autophosphorylation at Tyr-419). Activated Src then phosphorylates other substrates, including FAK (at Tyr-397), creating a signaling scaffold that activates downstream pathways involving PLCγ2, which ultimately reorganizes the actin cytoskeleton for platelet spreading and contraction.

By physically blocking fibrinogen binding, this compound prevents the clustering of αIIbβ3 receptors required to initiate this entire outside-in signaling cascade. The effect is therefore a prevention of activation of these downstream kinases, rather than direct enzymatic inhibition.

Quantitative Effects of this compound on Platelet Function

The inhibitory effects of this compound have been quantified across various platelet functions. The data demonstrate a potent, dose-dependent inhibition of aggregation and adhesion, although the concentrations required differ based on the agonist and the specific function being measured.

Table 1: this compound Inhibition of Agonist-Induced Platelet Aggregation & Secretion

| Parameter Measured | Agonist | IC50 Value (ng/mL) | Species | Reference |

|---|---|---|---|---|

| Platelet Aggregation | ADP | ~70 | Porcine | |

| Platelet Aggregation | Collagen | ~200 | Porcine | |

| Platelet Aggregation | Thrombin | ~5,000 | Porcine | |

| Dense-Granule Secretion | ADP | ~70 - 170 | Porcine | |

| Lysosome Secretion | ADP | ~70 - 170 | Porcine | |

| Dense-Granule Secretion | Collagen | ~420 - 500 | Porcine |

| Lysosome Secretion | Collagen | ~420 - 500 | Porcine | |

Table 2: this compound Binding and Inhibition Constants

| Parameter Measured | IC50 / EC50 Value (nmol/L) | Conditions | Reference |

|---|---|---|---|

| Binding to GpIIb/IIIa | EC50 ≈ 24 | Purified receptors | |

| Inhibition of Platelet Aggregation | IC50 ≈ 37 | - |

| Blockade of Platelet Adhesion to Fibrin | IC50 ≈ 580 | Clotted fibrin surface | |

Table 3: Platelet Aggregation Inhibition in Clinical Scenarios

| Time Point | Agonist | Platelet Aggregation (Units ± SD) | Conditions | Reference |

|---|---|---|---|---|

| Immediately post-Tirofiban | TRAP | 26.41 ± 25.00 | Post-PCI patients | |

| >24h post-Tirofiban | TRAP | 109.86 ± 23.69 | Post-PCI patients | |

| Immediately post-Tirofiban | ADP | 17.43 ± 10.10 | Post-PCI patients | |

| >24h post-Tirofiban | ADP | 43.92 ± 23.35 | Post-PCI patients | |

| 10 min post-infusion | - | 95% inhibition | High-dose this compound |

| 8 hours post-infusion | - | 87% inhibition | High-dose this compound | |

The Paradoxical Effect on Platelet Degranulation

While this compound is a potent inhibitor of aggregation, studies have shown it can paradoxically enhance agonist-induced platelet activation and degranulation. When aggregation is blocked by this compound, individual platelets stimulated by agonists show a significant increase in the surface expression of activation markers like P-selectin (CD62P) and CD63, and an increased release of soluble factors like RANTES (CCL5).

This suggests that when the aggregation endpoint is prevented, the initial activation signals may be redirected or amplified, leading to a more pronounced degranulation response from individual, non-aggregated platelets. This phenomenon is critical for researchers to consider when using this compound as a tool to study activated but unaggregated platelets via methods like flow cytometry.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for assessing platelet function and the effects of inhibitors like this compound.

Light Transmission Aggregometry (LTA)

This protocol measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP).

-

Blood Collection:

-

Draw whole blood via venipuncture with minimal stasis using a 19- or 21-gauge needle. Discard the first 2-3 mL.

-

Collect blood into tubes containing 3.2% (0.109 M) sodium citrate at a 9:1 blood-to-anticoagulant ratio.

-

Keep samples at room temperature (20-25°C). Do not refrigerate. Process within 1-4 hours of collection.

-

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully aspirate the upper PRP layer and transfer to a new polypropylene tube.

-

To prepare PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes. Aspirate the supernatant (PPP).

-

-

Assay Procedure:

-

Set the aggregometer to 37°C.

-

Pipette 225 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Allow it to warm for 5 minutes.

-

Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a corresponding PPP sample.

-

Add 25 µL of vehicle (saline) or this compound at the desired final concentration to the PRP. Incubate for 1-5 minutes.

-

Initiate stirring at ~1,000 rpm.

-

Add 25 µL of a platelet agonist (e.g., ADP, final concentration 5-10 µM) to start the reaction.

-

Record the change in light transmission for 5-10 minutes. The result is typically reported as the maximum percentage of aggregation.

-

Flow Cytometry for P-Selectin (CD62P) Expression

This protocol quantifies platelet degranulation by measuring the surface expression of P-selectin on individual platelets.

-

Sample Preparation and Activation:

-

Collect whole blood into 3.2% sodium citrate tubes.

-

Within 15 minutes of collection, dilute whole blood 1:10 in a buffered saline solution (e.g., HEPES-Tyrode's buffer).

-

In labeled polystyrene tubes, add 5 µL of diluted blood.

-

To test the effect of this compound, pre-incubate the diluted blood with the desired concentration of this compound for 5-10 minutes at room temperature.

-

For activated samples, add a platelet agonist (e.g., Thrombin Receptor-Activating Peptide [TRAP] at 25 µM). For resting (unstimulated) samples, add buffer. Incubate for 10 minutes at room temperature.

-

-

Immunofluorescent Staining:

-

To each tube, add a saturating concentration of fluorochrome-conjugated antibodies:

-

Anti-CD61 or Anti-CD41 (platelet-specific identifier).

-

Anti-CD62P-PE (P-selectin marker).

-

An isotype-matched control antibody.

-

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

-

Stop the reaction by adding 1 mL of 1% paraformaldehyde.

-

Analyze samples on a flow cytometer within 24 hours.

-

Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for CD41/CD61.

-

Quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) within the platelet gate.

-

ELISA for Released RANTES (CCL5)

This protocol measures the concentration of RANTES released from platelets into the supernatant (platelet releasate) following activation.

-

Preparation of Washed Platelets and Platelet Releasate:

-

Prepare PRP as described in the LTA protocol (Section 5.1).

-

Add prostaglandin E1 (PGE1, final concentration 1 µM) to the PRP to prevent activation during washing.

-

Centrifuge the PRP at 600 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a calcium-free buffer (e.g., Modified Tyrode's buffer) containing PGE1. Repeat the wash step.

-

Resuspend the final platelet pellet in buffer to a concentration of 3-5 x 10⁸ platelets/mL and allow them to rest for 30 minutes.

-

Pre-incubate washed platelets with vehicle or this compound.

-

Activate the platelets with an agonist (e.g., thrombin, 0.5 U/mL) for 5-10 minutes at 37°C with stirring.

-

Stop the reaction and pellet the platelets by centrifuging at >10,000 x g for 2 minutes at 4°C.

-

Carefully collect the supernatant (platelet releasate) for analysis.

-

-

ELISA Procedure (General Steps):

-

Use a commercial Human RANTES/CCL5 ELISA kit and follow the manufacturer's instructions.

-

Prepare standard dilutions of recombinant RANTES to generate a standard curve.

-

Add standards, controls, and platelet releasate samples to the wells of the antibody-pre-coated microplate. Incubate for ~2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add the HRP-conjugated detection antibody. Incubate for ~1 hour.

-

Wash the wells again to remove unbound detection antibody.

-

Add the TMB substrate solution and incubate in the dark for 15-20 minutes, allowing color to develop.

-

Add the Stop Solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of RANTES in the samples by interpolating from the standard curve.

-

Conclusion

This compound is a highly effective antiplatelet agent that functions by competitively antagonizing the GP IIb/IIIa receptor. This direct blockade prevents platelet aggregation by inhibiting fibrinogen binding. Critically, this action also abrogates the downstream "outside-in" signaling cascade, preventing the activation of key tyrosine kinases like Src and FAK, which are essential for thrombus stabilization, platelet spreading, and clot retraction. While this compound potently inhibits aggregation, its paradoxical enhancement of agonist-induced degranulation in non-aggregated platelets highlights the complexity of its effects on platelet biology. A thorough understanding of these distinct molecular signaling consequences, supported by robust quantitative assays, is essential for researchers and clinicians working to optimize antithrombotic therapies.

References

- 1. Platelet lysate from whole blood-derived pooled platelet concentrates and apheresis-derived platelet concentrates for the isolation and expansion of human bone marrow mesenchymal stromal cells: production process, content and identification of active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomic Analysis of Platelets Activated by Pro-Thrombotic Oxidized Phospholipids and Thrombin | PLOS One [journals.plos.org]

- 3. The integrin beta1 modulator this compound prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in-vitro effect of this compound, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tirofiban in In Vitro Platelet Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban is a non-peptide, reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] Its role in preventing thrombotic events, particularly in the context of acute coronary syndromes, is well-established.[2][3] Understanding its pharmacodynamic profile at the cellular level is crucial for optimizing its therapeutic use and for the development of novel antiplatelet agents. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on quantitative data from platelet studies, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind to its ligands, leading to the cross-linking of adjacent platelets and the formation of a thrombus. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by a variety of agonists. The blockade is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.

Quantitative In Vitro Effects of this compound

The inhibitory effects of this compound on platelet function have been quantified in numerous in vitro studies. The following tables summarize key pharmacodynamic parameters.

Table 1: Inhibition of Platelet Aggregation

This table presents the half-maximal inhibitory concentration (IC50) of this compound for platelet aggregation induced by various agonists.

| Agonist | IC50 (ng/mL) | IC50 (nmol/L) | Reference |

| ADP | ~70 | ~141 | |

| Collagen | ~200 | ~404 | |

| Thrombin | ~5000 | ~10100 | |

| ADP (5 µM) | - | ~37 |

Table 2: Effect of this compound Concentration on Platelet Aggregation and Receptor Binding

This table details the dose-dependent effects of this compound on platelet aggregation and GPIIb/IIIa receptor binding.

| This compound Concentration (ng/mL) | Effect | Reference |

| >35 | Inhibition of platelet aggregation observed. | |

| 70 - 280 | Progressively delayed onset of thrombin generation triggered by ADP. | |

| 25 | Suppresses platelet aggregation to <10% in patients with moderate to severe renal dysfunction. | |

| 50 | Total inhibition of ADP-induced platelet aggregation. | |

| 100 | Complete inhibition of collagen-induced platelet aggregation. | |

| - | EC50 for GPIIb/IIIa Binding: ~24 nmol/L |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro studies. The following sections describe common experimental protocols used to assess the pharmacodynamics of this compound.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold standard for measuring platelet aggregation in vitro.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes. Platelet-poor plasma (PPP), used as a reference, is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 g) for 15-20 minutes.

-

Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control at 37°C for a specified period.

-

Aggregation Measurement: The PRP sample is placed in a cuvette in the aggregometer and warmed to 37°C with constant stirring. An agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to induce aggregation. The change in light transmission is recorded over time, typically for 5-10 minutes.

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

Flow Cytometry

Flow cytometry is a powerful technique to assess various aspects of platelet function at the single-cell level, including receptor occupancy, activation marker expression, and the formation of platelet-leukocyte aggregates.

Principle: Fluorochrome-labeled antibodies are used to identify and quantify specific cell surface markers on platelets.

Detailed Methodology for Fibrinogen Binding and P-selectin Expression:

-

Blood Collection and Preparation: Whole blood is collected in an appropriate anticoagulant.

-

Incubation: Aliquots of whole blood or PRP are incubated with this compound or a control.

-

Stimulation: Platelets are stimulated with an agonist (e.g., ADP or TRAP) in the presence of a fluorescently labeled anti-fibrinogen antibody and a fluorescently labeled anti-P-selectin (CD62P) antibody.

-

Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

-

Analysis: Samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and/or by a platelet-specific marker (e.g., CD41/CD61). The fluorescence intensity of the bound anti-fibrinogen and anti-P-selectin antibodies is measured to quantify fibrinogen binding and P-selectin expression, respectively.

Experimental Workflow for In Vitro Platelet Aggregation Study

The following diagram outlines a typical workflow for an in vitro platelet aggregation study using LTA.

Conclusion

In vitro studies provide a fundamental understanding of the pharmacodynamic properties of this compound. The quantitative data clearly demonstrate its potent and dose-dependent inhibition of platelet aggregation through the blockade of the GPIIb/IIIa receptor. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of thrombosis and hemostasis. The consistent findings across various in vitro models underscore the efficacy of this compound as a targeted antiplatelet agent and provide a solid foundation for further research and development in this area.

References

Tirofiban's Dose-Response Relationship in the Inhibition of Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dose-response relationship of Tirofiban in the inhibition of platelet aggregation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction to this compound and Platelet Aggregation

This compound is a non-peptide, reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1][2][3] By blocking the binding of fibrinogen to this receptor, this compound effectively prevents platelets from cross-linking, thereby inhibiting thrombus formation.[3][4] This makes it a critical therapeutic agent in the management of acute coronary syndromes (ACS), including unstable angina and non-ST elevation myocardial infarction (NSTEMI). The inhibition of platelet aggregation by this compound is a dose- and concentration-dependent process with a rapid onset of action and a relatively short half-life of approximately two hours, allowing for reversible and controlled antiplatelet effects.

Quantitative Dose-Response Data

The efficacy of this compound in inhibiting platelet aggregation has been quantified in various studies. The following tables summarize the key dose-response data from in vitro and ex vivo experiments.

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation in Patients with and without Renal Insufficiency

| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) in Patients with Creatinine Clearance <46ml/min (Group 1) | Mean Platelet Aggregation (%) in Patients with Creatinine Clearance ≥46ml/min (Group 2) |

| 0 (Baseline) | 45 | Not specified |

| 25.0 | 10 | Significant decrease compared to Group 1 (p<0.05) |

| 37.5 | <5 | Significant decrease compared to Group 1 (p<0.05) |

| 50.0 | <5 | 12 (inhibition) |

Data sourced from a study utilizing light transmission aggregometry with adenosine diphosphate (ADP) as the agonist.

Table 2: In Vitro Inhibition of Platelet Aggregation with Different Agonists in Diabetic Patients

| This compound Concentration (ng/mL) | ADP-Induced Platelet Aggregation | Collagen-Induced Platelet Aggregation |

| 12.5 | Significant decrease (p = 0.0001) | No significant inhibition |

| 25 | Further significant decrease | Significant inhibition (p = 0.002) |

| 50 | Total inhibition | Further significant inhibition |

| 100 | Total inhibition | Complete inhibition |

This study assessed platelet activity using conventional plasma aggregometry in patients treated with aspirin.

Table 3: Ex Vivo Inhibition of Platelet Aggregation with Different Dosing Regimens

| Dosing Regimen | Time Point | Percentage Inhibition of Platelet Aggregation |

| 0.4 mcg/kg/min over 30 min, then 0.1 mcg/kg/min infusion | End of 30-min infusion | >90% |

| 25 mcg/kg over 3 min, then 0.15 mcg/kg/min infusion | Within 10 minutes | >90% |

| 10 µg/kg bolus, then 0.15 µg · kg−1 · min−1 infusion | 5 minutes | 96% (mean) |

| 2 hours | 100% (mean) | |

| End of infusion | 95% (mean) | |

| 10 micro g/kg bolus, then 0.4 micro g/kg/min for 30 min, then 0.1 micro g/kg/min infusion | 10 minutes | 95% |

| 30 minutes | 94% | |

| 90 minutes | 91% | |

| 8 hours | 87% |

These data are derived from studies using various ex vivo platelet aggregation assays, primarily with ADP as the agonist.

Experimental Protocols

A thorough understanding of the methodologies used to generate the dose-response data is crucial for interpretation and replication. Below are detailed protocols for key experiments.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is a widely used method to assess platelet function.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Protocol:

-

Blood Collection: Draw whole blood from subjects using a 19-gauge needle into polypropylene tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 1,200 rpm) for 15 minutes at room temperature (25ºC). The supernatant is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the platelets. The supernatant is the PPP, which is used as a blank (100% aggregation).

-

Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound (e.g., 25, 37.5, and 50 ng/mL) or a vehicle control for a specified period.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 20 µM, to the PRP sample containing this compound or vehicle.

-

Record the change in light transmission over time as platelets aggregate. The maximum aggregation is determined.

-

Flow Cytometry-Based Platelet Aggregation Assay

Flow cytometry offers a more detailed analysis of platelet aggregation, especially in whole blood.

Principle: This method uses fluorescently labeled platelets to distinguish and quantify single platelets versus platelet aggregates.

Detailed Protocol:

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.

-

Platelet Labeling: Label platelets with a fluorescent marker, such as a CD31-Pacific Blue or CD31-FITC antibody, by incubating the whole blood with the antibody.

-

Incubation with this compound: Incubate the blood samples with escalating concentrations of this compound (e.g., 12.5-200 ng/mL) or a vehicle control.

-

Induction of Aggregation: Add a platelet agonist, such as ADP or collagen, to the samples to induce aggregation.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and fluorescence.

-

Differentiate between single platelets and aggregates based on the fluorescence intensity and pulse width.

-

Quantify the percentage of aggregated platelets.

-

-

Receptor Occupancy (Optional): Specific fluorescently labeled antibodies against the GP IIb/IIIa receptor can be used to measure the binding of this compound and its occupancy of the receptor at different concentrations.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound, a typical experimental workflow, and the conceptual dose-response relationship.

Signaling Pathway of Platelet Aggregation and this compound's Mechanism of Action

Caption: this compound competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.

Experimental Workflow for Assessing Platelet Inhibition

Caption: A streamlined workflow for determining the inhibitory effect of this compound on platelet aggregation.

Conceptual Dose-Response Relationship of this compound

Caption: A sigmoidal curve illustrating the relationship between this compound concentration and platelet inhibition.

Conclusion

This compound demonstrates a clear and potent dose-dependent inhibition of platelet aggregation. The data presented in this guide, derived from various experimental settings, consistently show that increasing concentrations of this compound lead to a greater reduction in platelet aggregation, with near-complete inhibition achievable at clinically relevant doses. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the antiplatelet effects of this compound and other GP IIb/IIIa inhibitors. The visualized pathways and workflows serve to clarify the complex biological and experimental processes involved in the study of this important therapeutic agent. This comprehensive overview should serve as a valuable resource for the scientific and drug development community.

References

Structural Analysis of Tirofiban Binding to Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural and functional aspects of Tirofiban's interaction with its target, the platelet integrin αIIbβ3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from structural biology, biochemistry, and cell biology to elucidate the mechanism of action of this important antiplatelet agent.

Introduction to this compound and Integrin αIIbβ3

Integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) is a key receptor on the surface of platelets. Upon platelet activation, it undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.[1] this compound is a non-peptide, small-molecule antagonist of αIIbβ3 that mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, thereby competitively inhibiting its binding and preventing platelet aggregation.[2] Understanding the precise molecular interactions between this compound and αIIbβ3 is crucial for the development of novel and improved antiplatelet therapies.

Quantitative Analysis of this compound-αIIbβ3 Interaction

The binding affinity and inhibitory potency of this compound and its derivatives for integrin αIIbβ3 have been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data from the literature.

| Compound | Method | Target | Parameter | Value | Reference(s) |

| This compound | Not Specified | ADP-activated platelet αIIbβ3 | Kd | 1.44 nM | [3] |

| m-Tirofiban | Not Specified | ADP-activated platelet αIIbβ3 | Kd | 23.0 nM | [3] |

Table 1: Dissociation Constants (Kd) of this compound and m-Tirofiban for Activated αIIbβ3.

| Compound | Assay | Target State | Parameter | Value | Reference(s) |

| This compound | Displacement of Alexa488-labeled Hr10 | Inactive αIIbβ3 | IC50 | 51.3 ± 19.2 nM | |

| m-Tirofiban | Displacement of Alexa488-labeled Hr10 | Inactive αIIbβ3 | IC50 | 257.2 ± 88.0 nM | |

| This compound | Displacement of Alexa488-labeled Hr10 | Active αIIbβ3 | IC50 | 16.9 ± 2.4 nM | |

| m-Tirofiban | Displacement of Alexa488-labeled Hr10 | Active αIIbβ3 | IC50 | 247.1 ± 29.3 nM | |

| This compound | ADP-induced platelet aggregation | - | IC50 | ~37 nmol/L | [2] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound and m-Tirofiban.

Structural Basis of this compound Binding

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the binding mode of this compound to the αIIbβ3 integrin.

The crystal structure of the this compound-αIIbβ3 complex (PDB ID: 7TD8) reveals that this compound binds at the interface between the αIIb and β3 subunits. This binding site is the same location where the RGD motif of fibrinogen docks. Cryo-EM structures, such as that of the full-length integrin in complex with a modified this compound (m-tirofiban) (PDB ID: 9DEQ), have further elucidated the conformational changes induced upon ligand binding.

Binding of this compound to the resting state of αIIbβ3 induces a conformational change to a more extended, high-affinity state, a phenomenon known as partial agonism. This structural transition involves a "swing-out" motion of the β3 hybrid domain. In contrast, a modified version of this compound, m-Tirofiban, has been engineered to be a pure antagonist that does not induce these activating conformational changes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional analysis of this compound's interaction with αIIbβ3.

Expression and Purification of Integrin αIIbβ3 for Structural Studies

-

Cell Culture and Expression: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are commonly used for the expression of recombinant αIIbβ3. Cells are transfected with plasmids encoding the full-length or truncated extracellular domains of the αIIb and β3 subunits.

-

Cell Lysis: Transfected cells are harvested and lysed in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)) to solubilize the membrane-bound integrin. The lysis buffer should be supplemented with protease inhibitors to prevent degradation.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity column. A common method is to use a column coupled with an anti-β3 antibody (e.g., AP5) or a ligand-mimetic peptide.

-

Elution: The bound integrin is eluted by changing the buffer conditions, for example, by adding a competing ligand or changing the pH.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity and homogeneity of the protein are assessed by SDS-PAGE and analytical size-exclusion chromatography.

X-ray Crystallography of the this compound-αIIbβ3 Complex

-

Complex Formation: Purified αIIbβ3 is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The this compound-αIIbβ3 complex is concentrated and subjected to crystallization screening using various commercially available screens and optimization of promising conditions. The hanging drop or sitting drop vapor diffusion method is typically employed.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known integrin structure as a search model. The model is then refined against the experimental data.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-αIIbβ3 Complex

-

Grid Preparation: A small aliquot of the purified this compound-αIIbβ3 complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Acquisition: The vitrified grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of movie frames is collected.

-

Image Processing and 3D Reconstruction: The movie frames are corrected for motion, and individual particle images are picked. These particles are then subjected to 2D and 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.

-

Assay Setup: The light transmission of PRP is set to 0% and that of PPP to 100% in an aggregometer.

-

Inhibition Measurement: PRP is pre-incubated with various concentrations of this compound or a vehicle control.

-

Agonist-Induced Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Flow Cytometry Assay for Integrin αIIbβ3 Activation

-

Sample Preparation: Whole blood or isolated platelets are incubated with this compound or a control.

-

Platelet Activation: Platelets are activated with an agonist like ADP or thrombin receptor-activating peptide (TRAP).

-

Staining: The samples are stained with a fluorescently labeled antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1-FITC). A fluorescently labeled antibody against a general platelet marker (e.g., CD41 or CD61) is also included to identify the platelet population.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the PAC-1 antibody on the platelet population is measured to quantify the level of αIIbβ3 activation.

Signaling Pathways and Logical Relationships

The interaction of this compound with αIIbβ3 perturbs the natural signaling processes of the integrin. Integrin signaling is bidirectional, comprising "inside-out" and "outside-in" pathways.

Inside-Out and Outside-In Signaling of Integrin αIIbβ3

-

Inside-Out Signaling: This pathway is initiated by intracellular signals generated by platelet agonists (e.g., ADP, thrombin). These signals lead to the binding of talin and kindlin to the cytoplasmic tail of the β3 subunit, which in turn induces a conformational change in the extracellular domain of αIIbβ3, increasing its affinity for ligands like fibrinogen.

-

Outside-In Signaling: Upon ligand binding, the clustered integrins initiate intracellular signaling cascades that regulate platelet spreading, clot retraction, and further platelet activation.

This compound, by binding to the ligand-binding site, directly interferes with the final step of inside-out signaling (ligand binding) and prevents the initiation of outside-in signaling.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: this compound's competitive inhibition of fibrinogen binding to integrin αIIbβ3.

References

- 1. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening of small-molecule antagonists of platelet integrin αIIbβ3 that do not prime the receptor to bind ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet integrin αIIbβ3 plays a key role in a venous thrombogenesis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Reversibility of Tirofiban Platelet Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, is a potent antiplatelet agent utilized in the management of acute coronary syndromes.[1][2] A key characteristic of this compound is its reversible and competitive inhibition of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[3][4] This guide provides a comprehensive overview of the reversibility of this compound's platelet inhibition, detailing its pharmacokinetic and pharmacodynamic properties, the experimental protocols used to assess its effects, and the underlying signaling pathways.

Quantitative Data on this compound's Reversibility

The reversible nature of this compound is primarily attributed to its pharmacokinetic profile, characterized by a short plasma half-life and rapid dissociation from the GPIIb/IIIa receptor.[1] This allows for a predictable and relatively swift recovery of platelet function following cessation of the infusion.

| Parameter | Value | References |

| Mechanism of Action | Reversible, competitive antagonist of the GPIIb/IIIa receptor | |

| Plasma Half-life | Approximately 2 hours | |

| Onset of Action | >90% inhibition of platelet aggregation within 10-30 minutes of administration | |

| Time to Recovery of Platelet Function | Near baseline platelet aggregation within 4 to 8 hours after discontinuation | |

| Platelet Inhibition at 4 hours post-infusion | Decreases to approximately 50% | |

| Receptor Dissociation Half-life | Approximately 11 seconds | |

| Renal Clearance | 39-69% of total plasma clearance |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Dosage Regimen | Time Point | Platelet Inhibition (%) | References |

| 10 µg/kg bolus, 0.15 µg/kg/min infusion | 10 minutes | 95% | |

| 30 minutes | 94% | ||

| 90 minutes | 91% | ||

| 8 hours | 87% | ||

| PRISM-PLUS (0.4 mcg/kg/min for 30 min, then 0.1 mcg/kg/min) | End of 30-min infusion | >90% | |

| RESTORE (25 mcg/kg over 3 min, then 0.15 mcg/kg/min) | Within 10 minutes | >90% |

Table 2: Platelet Inhibition with Different this compound Dosing Regimens

Experimental Protocols for Assessing this compound's Reversibility

Several in vitro and ex vivo methods are employed to quantify the extent and time course of this compound-induced platelet inhibition and its reversal.

Light Transmission Aggregometry (LTA)

LTA is a classic method used to measure platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

Sample Preparation: Obtain whole blood from subjects and centrifuge at a low speed to prepare PRP. A second, higher-speed centrifugation is performed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Incubation: Incubate PRP with this compound at various concentrations or for different durations. For reversibility studies, platelets are washed and resuspended in a this compound-free buffer after initial exposure.

-

Agonist Addition: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist such as adenosine diphosphate (ADP) or thrombin receptor-activating peptide (TRAP) to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, which is proportional to the degree of platelet aggregation.

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to a control sample.

Flow Cytometry

Flow cytometry offers a more detailed analysis of platelet function, including the assessment of receptor occupancy and the expression of activation markers.

Methodology for Fibrinogen Binding Assay:

-

Sample Preparation: Whole blood is incubated with this compound.

-

Platelet Activation: A platelet agonist (e.g., ADP) is added to activate the platelets.

-

Staining: Fluorescently labeled fibrinogen is added to the sample. In the absence of an inhibitor, fibrinogen will bind to the activated GPIIb/IIIa receptors. A fluorescently labeled antibody against a platelet-specific marker (e.g., CD41/CD61) is also added to identify the platelet population.

-

Data Acquisition: The sample is run through a flow cytometer, which measures the fluorescence intensity of individual platelets.

-

Analysis: The amount of bound fluorescent fibrinogen is quantified, providing a measure of GPIIb/IIIa receptor availability. The inhibitory effect of this compound is determined by the reduction in fibrinogen binding compared to a control.

Methodology for GPIIb/IIIa Receptor Occupancy:

-

Principle: This method uses monoclonal antibodies that differentially bind to occupied and unoccupied GPIIb/IIIa receptors.

-

Antibody Staining: Platelets are incubated with a fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GPIIb/IIIa receptor.

-

Flow Cytometry: The fluorescence intensity is measured by flow cytometry. The degree of receptor occupancy by this compound is inversely proportional to the amount of antibody binding.

Ultegra Rapid Platelet Function Assay (RFPA)

The RFPA is a point-of-care test that measures platelet aggregation based on the agglutination of fibrinogen-coated beads.

Methodology:

-

Sample Preparation: A whole blood sample is added to a cartridge containing fibrinogen-coated beads and a platelet agonist.

-